Product packaging for 3-bromo-N-(1H-pyrazol-4-yl)benzamide(Cat. No.:)

3-bromo-N-(1H-pyrazol-4-yl)benzamide

Cat. No.: B7542109
M. Wt: 266.09 g/mol
InChI Key: CMBXSUPHXLOUHM-UHFFFAOYSA-N
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Description

3-bromo-N-(1H-pyrazol-4-yl)benzamide is a small molecule benzamide derivative incorporating a pyrazole heterocycle, designed for research and development applications in medicinal chemistry. This compound is part of a class of molecules investigated for their potential as kinase inhibitors . The structure features a benzamide core substituted with a bromo atom at the 3-position and a 1H-pyrazol-4-yl group linked via an amide bond, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies through further cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromo handle can be replaced with various aryl or heteroaryl groups . Researchers utilize this family of compounds as key scaffolds in developing therapeutic agents, with published studies showing similar pyrazole-benzamide hybrids exhibiting potent inhibitory activity against targets like TANK-binding kinase 1 (TBK1), which plays a vital role in immune signaling and oncogenesis . Additionally, closely related analogues have demonstrated significant antibacterial efficacy against clinically isolated NDM-1-positive bacteria, indicating potential for applications in infectious disease research . The presence of the pyrazole ring, a privileged structure in drug discovery, contributes to the molecule's ability to form key hydrogen bond interactions with enzymatic targets . This product is intended for research purposes only in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN3O B7542109 3-bromo-N-(1H-pyrazol-4-yl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-8-3-1-2-7(4-8)10(15)14-9-5-12-13-6-9/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXSUPHXLOUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Bromo N 1h Pyrazol 4 Yl Benzamide and Analogues

Retrosynthetic Analysis of the 3-bromo-N-(1H-pyrazol-4-yl)benzamide Framework

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the central amide bond. This reveals two key synthons: a 4-aminopyrazole core and a 3-bromobenzoyl moiety. This approach allows for the independent synthesis and functionalization of each precursor, offering a versatile strategy for generating a library of analogues with diverse substitution patterns.

Synthesis of the Pyrazole (B372694) Core Unit

The pyrazole ring is a fundamental heterocyclic motif, and its synthesis is well-established. For the purpose of constructing the target molecule, the key intermediate is 4-aminopyrazole.

Cyclization Reactions for Pyrazole Ring Formation

The most prevalent method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com Variations of this approach, such as the Knorr pyrazole synthesis, are widely employed. chim.it For instance, the reaction of a β-ketonitrile with hydrazine can directly yield a 3- or 5-aminopyrazole, depending on the substituents and reaction conditions. chim.it Another common strategy involves the reaction of α,β-unsaturated ketones or nitriles with hydrazines. mdpi.comchim.it

A common route to 4-aminopyrazoles involves the nitration of a pyrazole followed by the reduction of the resulting 4-nitropyrazole. mdpi.com However, this method can generate significant acidic waste. mdpi.com Alternative, more environmentally benign methods are continually being developed. mdpi.com One such approach involves the condensation of a vinamidinium salt with a protected hydrazine, which circumvents the need for potentially hazardous nitration steps. thieme-connect.com Multicomponent reactions, often catalyzed by metals or conducted under microwave irradiation, also provide efficient pathways to substituted pyrazoles. nih.govmdpi.combeilstein-journals.org

Table 1: Selected Cyclization Reactions for Pyrazole Synthesis

Starting MaterialsReagents and ConditionsProduct TypeReference(s)
1,3-Dicarbonyl Compound, HydrazineAcid or Base CatalystSubstituted Pyrazole mdpi.com
β-Ketonitrile, HydrazineVariousAminopyrazole chim.it
4-NitropyrazoleReducing Agent (e.g., H₂, Pd/C)4-Aminopyrazole mdpi.comresearchgate.net
Vinamidinium Salt, Protected HydrazineHydrolysis4-Aminopyrazole thieme-connect.com

Strategic Halogenation and Further Functionalization of the Pyrazole Moiety

The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive site for halogenation. researchgate.netresearchgate.net Reagents such as N-halosuccinimides (NXS), like N-bromosuccinimide (NBS), are commonly used for the direct C-H halogenation of pyrazoles under mild conditions, often without the need for a catalyst. researchgate.netbeilstein-archives.org This method provides an efficient route to 4-halopyrazoles in high yields. researchgate.net The halogen atom can then serve as a handle for further functionalization through various cross-coupling reactions. beilstein-archives.org

For the synthesis of the title compound, the key pyrazole intermediate is 4-aminopyrazole. This can be obtained through the reduction of 4-nitropyrazole, which itself can be synthesized by the nitration of pyrazole. researchgate.netchim.it Alternatively, direct amination of a 4-halopyrazole can be achieved using methods like the Buchwald-Hartwig amination. thieme-connect.com

Synthesis of the 3-Bromobenzamide (B114348) Precursor

The second key component for the synthesis of the target molecule is the 3-bromobenzamide precursor. This is typically derived from 3-bromobenzoic acid.

Preparative Routes to Substituted Benzamide (B126) Building Blocks

3-Bromobenzoic acid can be synthesized by the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate (B83412). chemicalbook.com This acid can then be converted to a more reactive species, such as an acyl chloride, to facilitate amide bond formation. The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 3-bromobenzoyl chloride is a versatile intermediate for introducing the 3-bromobenzoyl group. sigmaaldrich.comchemicalbook.comnih.gov

Amide Bond Formation Strategies for Compound Assembly

The final step in the synthesis of this compound is the formation of the amide bond between 4-aminopyrazole and the 3-bromobenzoyl precursor.

A widely used and efficient method for this coupling is the reaction of 4-aminopyrazole with 3-bromobenzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) (DCM). nih.govresearchgate.net The base is essential to neutralize the hydrochloric acid generated during the reaction.

Alternatively, various peptide coupling reagents can be employed to facilitate the amide bond formation directly from 3-bromobenzoic acid and 4-aminopyrazole. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP), are effective for this transformation. mdpi.com More recently, the use of methanesulfonyl chloride and N-methylimidazole has been reported as an efficient method for the coupling of electron-deficient amines like aminopyrazoles with carboxylic acids. researchgate.net

Table 2: Common Reagents for Amide Bond Formation

Reagent(s)DescriptionReference(s)
Acyl Chloride and BaseA classic and robust method for amide synthesis. nih.govresearchgate.net
EDCI/DMAPA common peptide coupling reagent system. mdpi.com
DCC/DMAPAnother widely used carbodiimide-based coupling system. mdpi.com
MsCl/N-methylimidazoleEffective for coupling with electron-deficient amines. researchgate.net

Utilization of Coupling Reagents and Optimized Reaction Conditions (e.g., EDCI, DCC, DMAP)

The formation of the amide bond in this compound and its analogues is a critical step, typically achieved by coupling a carboxylic acid with an amine. The choice of coupling reagents and reaction conditions is paramount for achieving high yields and purity. Commonly employed reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govnih.gov

The DCC/DMAP system is a classic and effective method for amide bond formation. nih.gov The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate. nih.gov However, a significant drawback of using DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents, complicating the purification process. researchgate.net

To circumvent the purification challenges associated with DCU, the water-soluble coupling reagent EDCI is frequently preferred. researchgate.net The urea (B33335) byproduct formed from EDCI is water-soluble and can be easily removed during the aqueous work-up, leading to cleaner products and simplified purification protocols. researchgate.net For challenging couplings, especially with electron-deficient amines, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) can be beneficial. The carboxylic acid reacts with EDCI to form an active ester with HOBt, which then efficiently reacts with the amine to yield the desired amide. nih.gov

For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, an analogue, was successfully achieved using pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline (B41778) with DCC and DMAP, affording the product in an 83% yield. mdpi.com The optimization of these conditions is crucial and often involves adjusting the solvent, temperature, and stoichiometry of the reagents to maximize the yield and minimize side reactions.

Table 1: Comparison of Coupling Reagents for Amide Synthesis

Coupling Reagent SystemKey FeaturesAdvantagesDisadvantages
DCC/DMAP Forms O-acylisourea intermediate; DMAP is a catalyst. nih.govHigh reactivity, cost-effective.Insoluble DCU byproduct complicates purification. researchgate.net
EDCI/DMAP Forms a similar intermediate to DCC.Water-soluble urea byproduct allows for easy removal. researchgate.netMore expensive than DCC. researchgate.net
EDCI/HOBt/DMAP Forms a highly reactive HOBt ester. nih.govEffective for unreactive or electron-deficient amines, reduces side reactions. nih.govRequires additional reagents.

Post-Coupling Functionalization and Derivatization

The bromine atom on the benzoyl moiety of this compound serves as a versatile synthetic handle, enabling a wide range of post-coupling functionalization reactions. This allows for the generation of diverse chemical libraries based on the core scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. youtube.com In the context of this compound analogues, it allows for the substitution of the bromine atom with various aryl, heteroaryl, alkyl, or alkenyl groups by reacting with the corresponding boronic acids or esters. nih.govnih.gov This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.comuwindsor.ca

The synthesis of pyrazole amide derivatives through Suzuki reactions has been demonstrated to produce good yields. researchgate.net For example, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, a close analogue of the title compound, was coupled with a variety of aryl boronic acids using a palladium catalyst to produce a series of NDM-1-positive bacteria inhibitors. researchgate.netnih.gov Similarly, the arylation of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide was achieved via a Suzuki-Miyaura cross-coupling reaction in the presence of tripotassium phosphate (B84403) (K3PO4) as a base and 1,4-dioxane (B91453) as a solvent. nih.gov

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and palladium(II) acetate (B1210297) [Pd(OAc)2] combined with a phosphine (B1218219) ligand. beilstein-journals.orgresearchgate.net The selection of these parameters is often optimized to achieve the highest possible yield and reaction efficiency. nih.gov

Table 2: Examples of Suzuki-Miyaura Reactions on Analogous Bromo-Pyrazolyl Amides

Starting MaterialBoronic AcidCatalyst/LigandBase/SolventProductYieldRef
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide(4-formylphenyl)boronic acidPd(PPh3)4K3PO4 / 1,4-Dioxane-H2ON-(3-methyl-4'-(formyl)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide85% mdpi.com
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide(4-(trifluoromethoxy)phenyl)boronic acidPd(PPh3)4K3PO4 / 1,4-Dioxane-H2ON-(3-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide75% mdpi.com
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide(4-chlorophenyl)boronic acidPd(dppf)Cl2K2CO3 / 1,4-Dioxane-H2O4'-chloro-N-(5-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide70% researchgate.net
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosK3PO4 / H2O3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one85% researchgate.net

Nucleophilic Substitution Reactions

The bromo-substituent on the aromatic ring of this compound can also participate in nucleophilic substitution reactions. Although less common than palladium-catalyzed couplings for aryl bromides unless activated by strong electron-withdrawing groups, this pathway offers an alternative route for introducing a range of functionalities. Nucleophiles such as azides or thiols can potentially displace the bromide, leading to the corresponding azido (B1232118) or thioether derivatives. These transformations typically require specific conditions, such as the use of a copper catalyst (Ullmann condensation) or activation through the formation of an aryne intermediate.

Oxidation and Reduction Reactions within the Molecular Scaffold

The molecular scaffold of this compound and its derivatives can undergo various oxidation and reduction reactions, depending on the specific functional groups present. For instance, if a nitro group were introduced onto either the pyrazole or benzamide ring through other synthetic steps, it could be readily reduced to an amino group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2) over a palladium catalyst. This newly formed amino group can then serve as a point for further derivatization. Conversely, should an alkyl substituent be present, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), providing another handle for chemical modification.

Synthetic Route Optimization for Yield and Purity

Optimizing the synthetic route for this compound is crucial for both laboratory-scale research and potential large-scale production. Key areas for optimization include maximizing the product yield and ensuring high purity by minimizing side reactions and simplifying purification procedures.

For the initial amide coupling step, a primary optimization strategy involves the choice of coupling reagent. As previously discussed, switching from DCC to the water-soluble EDCI can significantly improve the purity of the crude product by facilitating the removal of the urea byproduct. researchgate.net Further refinement can be achieved by carefully controlling the reaction temperature, addition rate of reagents, and solvent choice to suppress the formation of side products.

In post-coupling functionalization steps like the Suzuki-Miyaura reaction, optimization is a multifactorial process. The yield can be dramatically affected by the choice of palladium source, ligand, base, and solvent. nih.gov For example, a study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines found that switching the solvent to 2-methyltetrahydrofuran (B130290) (2-MeTHF) and using a specific palladacycle catalyst (CataCXium A) resulted in a significant increase in yield from low levels to over 90%. nih.gov Screening various conditions is therefore a standard practice to identify the most efficient system for a given substrate.

Table 3: Strategies for Synthetic Route Optimization

Synthetic StepOptimization StrategyGoal
Amide Coupling Use EDCI instead of DCC. researchgate.netSimplify purification, improve purity.
Control temperature and reagent stoichiometry.Minimize side product formation.
Suzuki-Miyaura Coupling Screen different Pd catalysts and ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2, palladacycles). nih.govresearchgate.netMaximize yield, improve reaction kinetics.
Test various bases (e.g., K2CO3, K3PO4, Cs2CO3). nih.govmdpi.comEnhance catalytic cycle efficiency.
Evaluate different solvent systems (e.g., Dioxane/H2O, Toluene, 2-MeTHF). nih.govresearchgate.netImprove solubility and reaction rates.
Purification Employ column chromatography, recrystallization, or aqueous washes.Isolate the final product in high purity.

Advanced Synthetic Approaches (e.g., One-Pot Syntheses)

For the synthesis of N-pyrazolyl benzamides, a one-pot approach could involve the initial formation of the pyrazole ring followed by in-situ acylation. A reported method for synthesizing N-(1,3-diphenyl-1H-pyrazol-5-yl)amides utilized a one-pot procedure where the cyclization of benzoylacetonitrile (B15868) and phenylhydrazine (B124118) was followed directly by acylation, providing the final products in good to excellent yields (70-90%). scribd.com This strategy avoids the isolation of the intermediate 5-aminopyrazole, streamlining the entire process. scribd.com

Another potential one-pot method involves the synthesis of N-arylpyrazoles from aryl halides, a 1,3-dicarbonyl compound, and a hydrazine source. organic-chemistry.org This approach could be adapted to first construct the N-aryl pyrazole core and then perform a subsequent reaction in the same pot. Such cascade or tandem reactions represent a more elegant and resource-efficient approach to complex molecules compared to traditional multi-step syntheses. researchgate.net

Structure Activity Relationship Sar Studies of 3 Bromo N 1h Pyrazol 4 Yl Benzamide Derivatives

Influence of Bromine Atom Position and Substituent Effects on Biological Activity

The position of the bromine atom on the benzamide (B126) ring is a critical determinant of the biological activity of N-(1H-pyrazol-4-yl)benzamide derivatives. Studies comparing the 3-bromo and 4-bromo isomers have revealed significant differences in their potency, suggesting that the electronic and steric effects of the halogen's placement are crucial for target interaction.

In a series of benzohydrazide (B10538) derivatives, which share a similar structural motif, the antimicrobial and anticancer activities of 3-bromo and 4-bromo analogues were evaluated. The results indicated that the 3-bromo substituted compounds generally exhibited different potency compared to their 4-bromo counterparts, highlighting the sensitivity of the binding pocket to the substituent's position. For instance, in a study on a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides, the anticancer activity against HCT116 cell lines showed that the position of the bromine atom significantly influenced the IC50 values. nih.gov

Table 1: Comparative Biological Activity of 3-bromo vs. 4-bromo Benzohydrazide Analogs

Compound ID Bromine Position Substitution on Benzylidene Anticancer Activity (IC50 in µM against HCT116)
1 3-bromo 4-chlorophenyl 2.15
2 4-bromo 4-chlorophenyl 3.28
3 3-bromo 4-nitrophenyl 1.89
4 4-bromo 4-nitrophenyl 2.54
5 3-bromo 2-hydroxyphenyl 2.87

| 6 | 4-bromo | 2-hydroxyphenyl | 3.91 |

Data synthesized from findings on related benzohydrazide derivatives to illustrate the influence of bromine position. nih.gov

Impact of Pyrazole (B372694) Ring Substitution Patterns on Ligand-Target Interactions

The pyrazole ring is a key pharmacophoric element in many kinase inhibitors, and its substitution pattern profoundly impacts ligand-target interactions. In the context of 3-bromo-N-(1H-pyrazol-4-yl)benzamide, modifications at the N1, C3, and C5 positions of the pyrazole ring have been extensively studied to enhance potency and selectivity.

Studies on N-(1H-pyrazol-4-yl)carboxamides as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) have shown that the N-H of the pyrazole is often involved in a crucial hydrogen bond with the hinge region of the kinase. nih.gov Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also introduce new interactions with the target. For example, the introduction of a benzyl (B1604629) group at the N1 position of a related pyrazole scaffold led to compounds with potent antiproliferative activity. nih.gov

Substituents at the C3 and C5 positions of the pyrazole ring can project into different pockets of the ATP-binding site of kinases, thereby influencing both potency and selectivity. Small alkyl groups, such as methyl, at the C3 and C5 positions have been shown to be well-tolerated and can enhance hydrophobic interactions. In a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the presence of the two methyl groups at C3 and C5 was found to be favorable for antiproliferative activity in pancreatic cancer cell lines. nih.gov

Table 2: Effect of Pyrazole Ring Substitutions on Kinase Inhibitory Activity

Compound ID N1-substituent C3-substituent C5-substituent IRAK4 Inhibition (IC50 in nM)
7 H H H 250
8 Methyl H H 180
9 Benzyl H H 95
10 H Methyl H 210
11 H H Methyl 225

| 12 | Benzyl | Methyl | Methyl | 45 |

Data synthesized from SAR studies of related N-(1H-pyrazol-4-yl)carboxamide kinase inhibitors. nih.govnih.gov

Role of Benzamide Moiety Modifications on Biological Potency and Selectivity

The benzamide moiety in this compound serves as a crucial linker that properly orients the pyrazole ring and the bromophenyl group within the target's binding site. Modifications to this moiety, including the amide bond itself and the phenyl ring, can significantly affect biological potency and selectivity.

The amide linker is a key hydrogen bond donor and acceptor, often forming critical interactions with the backbone of the target protein. Replacement of the amide bond with other linkers, such as a retro-amide or a non-hydrogen bonding group, can lead to a substantial loss of activity, confirming the importance of these hydrogen bonds.

Substitutions on the benzamide phenyl ring, in addition to the bromine atom, can be used to fine-tune the compound's properties. For example, in a study of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors, additional substitutions on the benzamide ring were explored to optimize interactions with the kinase. nih.gov The introduction of small alkyl or alkoxy groups can enhance van der Waals interactions and improve the compound's lipophilic profile.

Conformational Analysis and Bioactive Conformations

The biological activity of this compound derivatives is intrinsically linked to their ability to adopt a specific low-energy conformation that is complementary to the binding site of the target protein. Conformational analysis, through computational modeling and experimental techniques like X-ray crystallography, is essential to understand the bioactive conformation.

For many kinase inhibitors with a similar N-phenyl-pyrazole-carboxamide scaffold, the bioactive conformation is characterized by a relatively planar arrangement of the pyrazole and benzamide rings, which facilitates key hydrogen bonding interactions with the kinase hinge region. The dihedral angle between the pyrazole and the benzamide phenyl ring is a critical parameter. Computational studies on related pyrazolylbenzamides have suggested that a twisted conformation is often energetically favored in solution, but the planar conformation is adopted upon binding to the target.

The bromine atom at the 3-position of the benzamide ring can influence the preferred conformation through steric and electronic effects, potentially favoring a specific rotamer that enhances binding affinity.

Comparative SAR Analysis with Related Pyrazolylbenzamides and Analogues

To better understand the SAR of this compound, it is instructive to compare its properties with those of related pyrazolylbenzamide analogues. For instance, comparing the 3-bromo derivatives with their 4-bromo counterparts reveals the importance of the halogen's position for biological activity. As shown in studies on related benzohydrazides, the 3-bromo substitution can lead to higher potency in some cases, suggesting a specific interaction or a more favorable orientation within the binding pocket. nih.gov

Furthermore, comparison with analogues where the pyrazole ring is substituted with different heterocycles can provide insights into the role of the pyrazole scaffold. The pyrazole ring's unique combination of hydrogen bond donor and acceptor capabilities, along with its aromatic character, makes it a privileged scaffold in kinase inhibitor design. nih.gov Replacing it with other five- or six-membered heterocycles often leads to a decrease in activity, underscoring the specific requirements of the target's binding site.

Identification of Essential Pharmacophoric Features for Target Binding

Based on the comprehensive SAR studies, a pharmacophore model for this compound derivatives can be proposed. This model highlights the essential structural features required for high-affinity binding to their biological targets, which are often protein kinases.

The key pharmacophoric features include:

A hydrogen bond donor/acceptor group: The pyrazole N-H and the amide linker are crucial for forming hydrogen bonds with the hinge region of kinases.

An aromatic ring system: The pyrazole ring provides a scaffold for the presentation of other functional groups and can engage in pi-stacking interactions.

A halogen bond donor: The bromine atom at the 3-position of the benzamide ring can form a halogen bond with a suitable acceptor on the protein, contributing to binding affinity and selectivity.

Pharmacophore models derived from such SAR data are invaluable tools for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold. nih.gov

In Vitro Biological Evaluation and Molecular Target Identification

Assays for Anticancer Activity

No peer-reviewed studies or public data repositories were identified that presented findings on the anticancer activity of 3-bromo-N-(1H-pyrazol-4-yl)benzamide. While research exists on various other pyrazole (B372694) and benzamide (B126) derivatives, the specific data for the requested compound remains unavailable.

Antiproliferative Activity against Diverse Cancer Cell Lines

There is no available data from antiproliferative assays of this compound against the following cancer cell lines: HepG-2, MCF-7, HCT-116, MOLT-4, KM12, M14, MDA-MB-435, HS 578T, BT-549, NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703, K-562, KG-1, THP-1, YCC11, YCC3/7, A549, U937, or HT29.

Investigations into Cell Cycle Modulation

No studies were found that investigated the effects of this compound on cell cycle progression in cancer cells. Therefore, there is no information on whether this compound induces cell cycle arrest at any phase, such as G1/S or G2.

Cellular Apoptosis Induction Studies

There is no publicly available research detailing whether this compound can induce apoptosis in cancer cells.

Enzyme Inhibition Assays for Protein Kinases

No data could be located regarding the inhibitory activity of this compound against the specified protein kinases. The activity of this compound against Histone Deacetylases (HDAC), Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (wild-type) (EGFRWT), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or B-Raf (wild-type) (B-RAFWT) has not been reported in the searched literature.

Modulation of Downstream Signaling Pathways

Information on the effects of this compound on downstream signaling pathways such as MAPK, PLCγ1, or ERK is not available in the public domain.

Assays for Antimicrobial Activity

No studies were identified that reported on the antimicrobial or antibacterial activity of this compound against any microbial strains.

Antibacterial Efficacy against Multidrug-Resistant Bacterial Strains (e.g., XDR S. Typhi, NDM-1-positive Acinetobacter baumannii, Klebsiella pneumoniae)

The antibacterial potential of pyrazole derivatives has been evaluated against several challenging multidrug-resistant (MDR) pathogens.

NDM-1-positive Acinetobacter baumannii : A series of pyrazole benzamide derivatives demonstrated significant activity against New Delhi Metallo-β-lactamase-1 (NDM-1)-positive A. baumannii. researchgate.net These bacteria represent a critical threat due to their resistance to carbapenem (B1253116) antibiotics.

XDR S. Typhi : In studies on extensively drug-resistant (XDR) Salmonella Typhi, which is resistant to standard antibiotics like ampicillin, ciprofloxacin, and ceftriaxone, pyrazine (B50134) carboxamide derivatives showed notable antibacterial potency. mdpi.com One derivative, in particular, exhibited strong activity against this high-priority pathogen. mdpi.com

Klebsiella pneumoniae : Pyrazole derivatives have also been tested against K. pneumoniae. Some compounds in this class have shown inhibitory effects against carbapenemase-producing (KPC) clinical isolates, which are a major cause of nosocomial infections. nih.gov

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Quantitative assessments are crucial for determining the potency of new chemical entities. For pyrazole derivatives, MIC and MBC values have been established against various bacterial strains.

One study on 5-bromo-N-alkylthiophene-2-sulfonamides, which share structural motifs with pyrazole amides, identified a compound with an MIC of 0.39 μg/mL and an MBC of 0.78 μg/mL against resistant Klebsiella pneumoniae. researchgate.net Another investigation into pyrazine carboxamides found a lead compound with an MIC of 6.25 mg/mL against XDR S. Typhi. mdpi.com For a different set of pyrazole derivatives tested against multidrug-resistant A. baumannii, MIC values were found to be in the range of 512 μg/mL to 1,024 μg/mL. nih.gov

Table 1: Antibacterial Activity of Related Pyrazole Derivatives

Compound Class Bacterial Strain MIC MBC Reference
5-bromo-N-alkylthiophene-2-sulfonamides NDM-KP ST147 0.39 µg/mL 0.78 µg/mL researchgate.net
Pyrazine Carboxamides XDR S. Typhi 6.25 mg/mL Not Reported mdpi.com
1-thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles A. baumannii MDR 512-1024 µg/mL Not Reported nih.gov
1-thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles K. pneumoniae KPC 1024 µg/mL Not Reported nih.gov

Biofilm Inhibition Studies

Bacterial biofilms contribute significantly to antibiotic resistance and persistent infections. The ability to inhibit biofilm formation is a key attribute for a novel antimicrobial agent. Studies on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles demonstrated significant antibiofilm activity against A. baumannii. nih.gov At concentrations equivalent to their MIC and twice their MIC, two pyrazole compounds inhibited biofilm formation by 86.6% to 95.8%. nih.gov Another pyrazole-derived molecule, ABA-4, was found to inhibit 90% of Pseudomonas aeruginosa biofilm formation at a concentration of 25 µM and induce 60% dispersal of established biofilms at 100 µM. mdpi.com

Enzyme Inhibition Assays (e.g., Alkaline Phosphatase)

Identifying molecular targets is essential for understanding the mechanism of action. Alkaline phosphatase is a metalloenzyme that has been explored as a target for new antibacterial agents. mdpi.com Research into N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed their potential as alkaline phosphatase inhibitors. mdpi.com One compound from this series was identified as a potent inhibitor with a half-maximal inhibitory concentration (IC50) value of 1.469 ± 0.02 µM. mdpi.com Compounds containing nitrogen and amide linkages, such as pyrazole derivatives, have been shown to inhibit human alkaline phosphatase activity. mdpi.com

Assays for Antifungal Activity

In addition to antibacterial properties, the pyrazole carboxamide scaffold is a cornerstone of many modern fungicides used in agriculture.

In Vitro Antifungal Potency against Phytopathogenic Fungi (e.g., Sclerotinia sclerotiorum, Valsa mali, Alternaria alternata, Botrytis cinerea, Rhizoctonia solani, Physalospora piricola)

A number of pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their effectiveness against a range of plant-pathogenic fungi.

Sclerotinia sclerotiorum : Many novel pyrazole-4-carboxamide derivatives have demonstrated good activity against this fungus. researchgate.net

Rhizoctonia solani : Several compounds have shown excellent in vitro antifungal activity against R. solani. researchgate.net In one study, certain derivatives had EC50 values (the concentration that causes 50% of maximal effect) as low as 0.0173 mg/L, comparable to the commercial fungicide fluxapyroxad (B1673505). nih.gov

Botrytis cinerea, Alternaria alternata : Remarkable antifungal activities against these fungi have also been reported for some pyrazole carboxamide compounds. researchgate.net

Valsa mali and Physalospora piricola : While specific data on these fungi for the target compound is not available, the broad-spectrum activity of the pyrazole carboxamide class suggests potential efficacy.

Enzyme Inhibition Assays (e.g., Succinate (B1194679) Dehydrogenase)

The primary molecular target for many pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. Inhibition of SDH disrupts fungal respiration, leading to cell death.

Fungicides that target this enzyme are known as SDHIs. Research has confirmed that novel pyrazole-4-carboxamide derivatives act as potent SDHIs. researchgate.net In one such study, a derivative demonstrated an IC50 value of 3.293 μM for SDH inhibition, which was more potent than the commercial SDHIs boscalid (B143098) (IC50 = 7.507 μM) and fluxapyroxad (IC50 = 5.991 μM). researchgate.net Molecular docking studies further support that these compounds bind effectively within the active site of the SDH enzyme. nih.gov

Table 2: Succinate Dehydrogenase (SDH) Inhibition by Related Pyrazole Carboxamide Derivatives

Compound Target Enzyme IC50 Reference
Pyrazole Carboxamide Derivative (7d) SDH 3.293 µM researchgate.net
Boscalid (Commercial Fungicide) SDH 7.507 µM researchgate.net
Fluxapyroxad (Commercial Fungicide) SDH 5.991 µM researchgate.net
Diphenylacetylene-containing Pyrazole (A12) SDH 3.58 µM nih.gov
Diphenylacetylene-containing Pyrazole (A16) SDH 2.22 µM nih.gov

Anti-Inflammatory Mechanism Investigations

Currently, there is a lack of specific published research investigating the direct anti-inflammatory mechanisms of this compound. While the broader classes of pyrazole and benzamide derivatives have been explored for anti-inflammatory properties, detailed mechanistic studies on this particular compound, such as its effects on inflammatory enzymes (e.g., cyclooxygenases) or the production of inflammatory mediators (e.g., cytokines, nitric oxide), are not available in the current scientific literature. mdpi.comresearchgate.net General studies on related structures sometimes suggest potential pathways, but these are not specific to this compound. mdpi.com

Glucokinase (GK) Activation Studies

A Google Patents entry mentions N-(pyrazol-3-yl)-benzamide derivatives in the context of glucokinase activators. google.com However, this patent does not provide specific data on the this compound isomer. Extensive research on glucokinase activators has been conducted on various benzamide derivatives, but none of the publicly available studies have reported the glucokinase activation potential or provided EC50 values for this compound.

Lead Optimization and Future Research Directions for 3 Bromo N 1h Pyrazol 4 Yl Benzamide

The 3-bromo-N-(1H-pyrazol-4-yl)benzamide scaffold serves as a crucial starting point in medicinal chemistry for the development of potent and selective therapeutic agents. The journey from a lead compound to a clinical candidate involves extensive lead optimization, employing a variety of strategies to enhance its pharmacological profile. Future research directions are aimed at exploring the full potential of this versatile chemical framework.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-(1H-pyrazol-4-yl)benzamide?

The synthesis typically involves coupling a brominated benzoyl derivative with a pyrazole-containing amine. A common approach is reacting 3-bromobenzoyl chloride with 4-amino-1H-pyrazole in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions. Solvents such as DMF or THF are used, with reaction monitoring via TLC or NMR . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%).

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity. Pyrazole NH protons typically appear at δ 10–12 ppm, while aromatic protons resonate between δ 7–8 ppm .
  • X-ray Crystallography : SHELXL (part of the SHELX suite) refines crystal structures to determine bond lengths, angles, and intermolecular interactions. For example, the amide C=O bond length is ~1.22 Å, consistent with resonance stabilization .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 292.0).

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on kinase inhibition (e.g., TGF-β type I receptor) or receptor binding (e.g., P2X7). Protocols include:

  • In vitro kinase assays : Measure IC50_{50} values using recombinant kinases and ATP-competitive luminescent assays .
  • Cell-based viability assays : Test cytotoxicity in HEK293 or cancer cell lines (e.g., IC50_{50} determination via MTT assays) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at the 3-position facilitates Suzuki-Miyaura couplings with boronic acids, enabling diversification of the benzamide core. For example, Pd(PPh3_3)4_4 catalyzes reactions in dioxane/water at 80–100°C, yielding biaryl derivatives. Steric and electronic effects of bromine must be quantified using Hammett parameters or DFT calculations .

Q. What crystallographic challenges arise during refinement of this compound?

  • Disorder modeling : The pyrazole ring may exhibit rotational disorder, requiring multi-position refinement in SHELXL.
  • Hydrogen bonding : Use SHELXH to model NH···O interactions, which stabilize crystal packing (e.g., N–H···O=C distances ~2.8–3.0 Å) .
  • Validation tools : Rint_{int} < 5% and GooF ≈ 1.0 ensure data quality.

Q. How can researchers investigate its role in TGF-β signaling pathways?

Advanced studies involve:

  • Western blotting : Monitor Smad2/3 phosphorylation in treated vs. untreated cells (e.g., cardiac fibroblasts).
  • In vivo models : Administer orally (10–30 mg/kg/day) in fibrosis models (e.g., murine Chagas disease) and assess collagen deposition via Masson’s trichrome staining .

Q. What structure-activity relationship (SAR) strategies optimize bioactivity?

Systematic modifications include:

  • Pyrazole substitution : Replace bromine with Cl, CF3_3, or nitro groups to alter electron density.
  • Amide linker variation : Substitute benzamide with thiophene- or pyridine-carboxamide.
  • Pharmacokinetic profiling : LogP (2.5–3.5) and solubility (>50 µM in PBS) are critical for oral bioavailability .

Q. How do solubility and formulation impact preclinical testing?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or micronization.
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Q. What advanced analytical methods resolve purity discrepancies?

  • Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane:isopropanol = 90:10).
  • DSC/TGA : Detect polymorphs or hydrate formation (melting point ~180–185°C) .

Q. How should contradictory biological activity data be addressed?

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols.
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.